molecular formula C10H8BrNOS B7899482 2-Bromo-5-(3-methoxyphenyl)thiazole

2-Bromo-5-(3-methoxyphenyl)thiazole

Cat. No.: B7899482
M. Wt: 270.15 g/mol
InChI Key: UJDYTKWTQDHYGZ-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-methoxyphenyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a bromine atom at the 2-position and a 3-methoxyphenyl group at the 5-position. The molecular formula of this compound is C10H8BrNOS, and it has a molecular weight of 270.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3-methoxyphenyl)thiazole typically involves the bromination of 5-(3-methoxyphenyl)thiazole. One common method is the reaction of 5-(3-methoxyphenyl)thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(3-methoxyphenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-5-(3-methoxyphenyl)thiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-methoxyphenyl)thiazole is primarily related to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    2-Bromo-5-methylthiazole: Similar structure but with a methyl group instead of a 3-methoxyphenyl group.

    2-Bromo-4-(3-methoxyphenyl)thiazole: Similar structure but with the bromine atom at the 4-position.

    5-(3-Methoxyphenyl)thiazole: Lacks the bromine atom at the 2-position

Uniqueness: 2-Bromo-5-(3-methoxyphenyl)thiazole is unique due to the presence of both the bromine atom and the 3-methoxyphenyl group, which confer specific chemical reactivity and biological activity. The combination of these substituents allows for unique interactions with molecular targets and the formation of diverse derivatives through various chemical reactions .

Properties

IUPAC Name

2-bromo-5-(3-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDYTKWTQDHYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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